2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one
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Overview
Description
2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one is a heterocyclic compound that features an isoindoline core substituted with a cyclopropyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Piperazine Substitution: The piperazine moiety is attached through a nucleophilic substitution reaction, where the isoindoline core reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with different functional groups.
Scientific Research Applications
2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Oxo-6-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- 3-(1-Oxo-6-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
Uniqueness
2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the cyclopropyl and piperazine groups enhances its binding affinity to dopamine receptors and its potential therapeutic effects .
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-cyclopropyl-6-piperazin-1-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2 |
InChI Key |
DGEPSQFMOLSBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
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